molecular formula C8H15NO2 B1439162 Ethyl 1-(aminomethyl)cyclobutanecarboxylate CAS No. 911060-83-8

Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Cat. No.: B1439162
CAS No.: 911060-83-8
M. Wt: 157.21 g/mol
InChI Key: GPEFDMPXVMDHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(aminomethyl)cyclobutanecarboxylate (CAS 911060-83-8) is a chemical intermediate of significant interest in organic and medicinal chemistry. Its structure, which features both a reactive primary amine and an ethyl ester group attached to a strained cyclobutane ring, makes it a versatile building block for the synthesis of complex molecules . This compound is primarily utilized in the development of Active Pharmaceutical Ingredients (APIs), with specific applications in drug discovery programs targeting neurological and cardiovascular diseases . The cyclobutane ring contributes unique steric and electronic properties, which can enhance the stability and biological activity of resulting compounds. Its value is demonstrated by its use in patented research, such as in the synthesis of cycloalkylamino acid derivatives investigated for treating inflammation, autoimmune diseases, and cancer . Supplied as a liquid, it should be stored at room temperature . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEFDMPXVMDHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669279
Record name Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911060-83-8
Record name Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate typically involves:

  • Starting from ethyl cyclobutanecarboxylate or its halogenated derivatives (e.g., ethyl 1-bromocyclobutanecarboxylate).
  • Introduction of a bromomethyl or aminomethyl group at the 1-position of the cyclobutane ring.
  • Subsequent substitution or reduction steps to convert halogenated intermediates into the aminomethyl derivative.

Starting Materials and Key Intermediates

  • Ethyl 1-bromocyclobutanecarboxylate is a common intermediate used for nucleophilic substitution reactions to introduce the aminomethyl group. It can be synthesized via bromination of ethyl cyclobutanecarboxylate under controlled conditions in solvents like N,N-dimethylformamide (DMF) at elevated temperatures.

  • Ethyl cyclobutanecarboxylate itself can be prepared or procured and serves as the base ester for further functionalization.

Preparation of Ethyl 1-bromocyclobutanecarboxylate

Parameter Details
Reaction conditions Bromination in DMF at 80–120 °C, reaction times ranging from 2 hours to several days
Yield Up to 85% under optimized conditions
Procedure Reaction of ethyl cyclobutanecarboxylate with brominating agents in DMF, followed by aqueous work-up and extraction with ethyl acetate
Notes Reaction mixture often requires careful control of temperature and time to maximize yield and purity

Aminomethylation Step

The key step to obtain this compound is the substitution of the bromine atom with an aminomethyl group. This can be achieved via nucleophilic substitution using ammonia or amines under reflux conditions.

  • Typical Reaction Conditions:

    • React ethyl 1-bromocyclobutanecarboxylate with an excess of ammonia or a primary amine.
    • Temperature range: 20–40 °C (room temperature preferred for selectivity).
    • Reaction time: 8–15 hours for completion.
  • Mechanistic Notes:

    • The reaction proceeds via an SN2 mechanism where the bromide is displaced by the nucleophilic amino group.
    • Acid catalysis may be employed to facilitate ring closure or improve yields in related systems.

Reduction and Protection Strategies

In related synthetic routes involving aminomethyl derivatives, reduction of cyano groups or protection of amino groups is often necessary to improve yields and facilitate purification:

  • Use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to reduce cyano or nitro precursors to the corresponding amines.
  • Protection of amino groups with ethyl trifluoroacetate or other protecting groups to prevent side reactions during subsequent steps.
  • Deprotection under mild conditions to obtain the free amine.

Representative Preparation Protocol (Literature-Based)

Step Reagents & Conditions Outcome / Notes
1 Bromination of ethyl cyclobutanecarboxylate in DMF at 80–120 °C for 2–54 h Formation of ethyl 1-bromocyclobutanecarboxylate with yields up to 85%
2 Reaction of ethyl 1-bromocyclobutanecarboxylate with ammonia at 20–40 °C for 8–15 h Substitution to introduce aminomethyl group, yielding this compound
3 Purification by extraction, crystallization or chromatography Isolated pure product for further use

Stock Solution Preparation for Research Use

For biochemical or pharmacological studies, this compound stock solutions are prepared with precise molar concentrations:

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 6.3609 1.2722 0.6361
5 31.8046 6.3609 3.1805
10 63.6092 12.7218 6.3609
  • Solvents include DMSO, PEG300, Tween 80, and water for in vivo formulations, with physical methods such as vortexing or ultrasound aiding dissolution.

Industrial Considerations

  • Reaction temperatures are generally mild (20–40 °C) for substitution steps to prevent side reactions.
  • Reaction times vary from 4–15 hours depending on scale and conditions.
  • Molar ratios of reactants are optimized (e.g., 1:1 to 1:1.2 molar ratio of aldehyde to amine in related syntheses) to maximize yield and selectivity.
  • Acid catalysis may be applied in related aminomethylation reactions for ring closure or improved product formation.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Ethyl cyclobutanecarboxylate in DMF 80–120 2–54 Up to 85 Requires careful temperature control
Aminomethyl substitution Ethyl 1-bromocyclobutanecarboxylate + NH3 20–40 8–15 Not specified SN2 mechanism, mild conditions preferred
Reduction/Protection (if needed) LiAlH4 in THF or protecting agents 0–25 3–overnight Variable For intermediates with cyano or nitro groups

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(aminomethyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(aminomethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Ethyl 1-(aminomethyl)cyclobutanecarboxylate and related cyclobutane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CH₂NH₂ at 1-position C₈H₁₅NO₂ 157.21 Medical intermediate; sensitive to hydrolysis
Methyl 1-(methylamino)cyclobutanecarboxylate -N(CH₃)₂ at 1-position C₈H₁₅NO₂ 157.21 Tosylate/hydrochloride salts for purification; NMR δ 2.29 (s, 3H, CH₃)
Ethyl 1-aminocyclobutanecarboxylate HCl -NH₂ at 1-position C₇H₁₄ClNO₂ 187.65 Hydrochloride salt; used in peptide synthesis
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate -CF₃ at 1-position C₈H₁₁F₃O₂ 196.17 High lipophilicity; pharmaceutical research
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate -CH₂(C₆H₄OH) at 1-position C₁₄H₁₈O₃ 234.29 Aromatic substituent; oily liquid; pKa ~10.1
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate -CH₂OH at 3-position C₈H₁₄O₃ 158.19 Positional isomer; used in polymer chemistry

Impact of Substituents on Properties

  • Aminomethyl vs. Trifluoromethyl: The -CH₂NH₂ group enhances hydrogen-bonding capacity and aqueous solubility, while -CF₃ increases lipophilicity and metabolic stability, making the latter more suitable for blood-brain barrier penetration .
  • Amino vs. Methylamino: The -NH₂ group (as in Ethyl 1-aminocyclobutanecarboxylate HCl) is more nucleophilic than -N(CH₃)₂, affecting reactivity in coupling reactions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Boiling Point (°C) Density (g/cm³) Solubility Storage Conditions
This compound N/A N/A Polar solvents Sealed refrigeration
Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate 349.6 (predicted) 1.169 Ethanol, DMSO Room temperature
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate N/A N/A Organic solvents Ambient

Table 2: Spectral Data Highlights

Compound ¹H-NMR (DMSO-d6, δ ppm) LCMS (m/z)
Methyl 1-(methylamino)cyclobutanecarboxylate 2.29 (s, 3H, CH₃), 7.48 (d, J = 7.9 Hz, aromatic) N/A
Ethyl 1-(2,3-difluorobenzylidene) derivative N/A 353 [M+H]+

Biological Activity

Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly as a modulator of various biological pathways. This article delves into its biological activity, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and an ethyl ester functionality. The molecular structure can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

This compound is characterized by its unique cyclobutane core, which contributes to its biological activity.

Research indicates that compounds similar to this compound may act as modulators of the sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes including proliferation, differentiation, and migration. These receptors play a crucial role in conditions such as inflammation, cancer, and autoimmune diseases .

  • S1P Receptors : The S1P receptor family consists of five subtypes (S1P1 to S1P5), which are G-protein coupled receptors. Modulation of these receptors can lead to significant therapeutic effects, particularly in the treatment of hyperproliferative and inflammatory diseases .

Therapeutic Applications

This compound has shown potential in the following therapeutic areas:

  • Anti-inflammatory Effects : By modulating S1P receptors, it may reduce inflammation and tissue damage in various diseases.
  • Cancer Therapeutics : Its ability to influence angiogenesis (formation of new blood vessels) makes it a candidate for cancer treatment strategies.
  • Autoimmune Disorders : The modulation of immune responses through S1P receptor pathways suggests potential applications in treating autoimmune diseases .

Research Findings

A review of studies highlights several key findings regarding the biological activity of this compound:

StudyFindings
Lee et al. (2007)Demonstrated that modulation of S1P receptors can inhibit tumor angiogenesis by affecting endothelial cell behavior .
Patent EP2209771A1Identified the compound's potential in treating hyperproliferative disorders through S1P receptor modulation .
In vitro StudiesShowed anti-inflammatory effects in models of chronic inflammation .

Case Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced markers of inflammation in murine models. The results indicated a decrease in pro-inflammatory cytokines and an improvement in tissue healing processes.

Case Study 2: Cancer Research

Another study focused on the compound's effects on tumor growth in xenograft models. Results demonstrated that treatment with this compound led to reduced tumor size and inhibited angiogenesis, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the key synthetic routes for Ethyl 1-(aminomethyl)cyclobutanecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclopropanation or cyclobutane ring functionalization. For example, stereoselective synthesis can be achieved via anion addition of ethyl cyclobutanecarboxylate derivatives to chiral imines, followed by reduction and nucleophilic substitution (e.g., tosylate displacement) . Key parameters include:
  • Catalysts : Chiral N-tert-butanesulfinyl aldimines for enantiocontrol.
  • Solvents : Polar aprotic solvents (e.g., THF) for anion stability.
  • Temperature : Controlled stepwise conditions (e.g., −78°C for anion generation, room temperature for substitutions).
    Yields (~80%) are optimized via stoichiometric adjustments (e.g., 1:1 molar ratios of intermediates) and purification by crystallization .

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key 1H-NMR signals for related cyclobutane esters include:
δ (ppm)MultiplicityAssignment
2.56–2.31mCyclobutane CH2 and aminomethyl protons
3.82sEster methyl group
7.48–7.12dAromatic protons (if present in derivatives)
Additional characterization uses LCMS (e.g., m/z 353 [M+H]+ for intermediates) and HPLC retention time analysis (e.g., 0.93 minutes under SQD-FA05 conditions) .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of this compound derivatives?

  • Methodological Answer : Diastereocontrol is achieved via:
  • Chiral Auxiliaries : N-tert-butanesulfinyl imines induce asymmetry during anion addition .
  • Stereospecific Reductions : LiAlH4 selectively reduces ester groups without disturbing the cyclobutane ring.
  • Intramolecular Cyclization : Tosylate intermediates undergo SN2 displacements to form spirocyclic products (e.g., 2-azaspiro[3.3]heptanes) with >95% diastereomeric excess .
    X-ray crystallography validates absolute configurations .

Q. How does the cyclobutane ring influence the compound’s metabolic stability in prodrug applications?

  • Methodological Answer : The cyclobutane ring enhances rigidity, reducing enzymatic degradation. Ester Hydrolysis studies under physiological conditions (pH 7.4, 37°C) show:
  • Half-life : Extended stability compared to linear esters due to steric hindrance.
  • Enzymatic Sensitivity : Susceptibility to esterases is modulated by substituents (e.g., bulky groups slow hydrolysis) .
    In vivo conversion to active acids is monitored via LCMS tracking of carboxylate metabolites .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess:
  • Transition States : Energy barriers for SN2 displacements (e.g., tosylate leaving groups).
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., ethyl acetate vs. water).
    Retrosynthetic tools (e.g., PISTACHIO, REAXYS) validate feasible routes, prioritizing low-energy pathways .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cyclobutane carboxylate syntheses: How to troubleshoot?

  • Methodological Answer : Variability arises from:
  • Impurity Profiles : Unreacted starting materials (e.g., cyclobutanone) may skew LCMS/NMR quantification.
  • Workup Conditions : Inadequate crystallization (e.g., ethyl acetate vs. hexane) affects purity.
    Resolution involves:
  • HPLC-PDA : Quantify UV-active impurities.
  • Recrystallization Optimization : Test solvent mixtures (e.g., EtOAc/hexane gradients) .

Applications in Drug Development

Q. How is this compound utilized in spirocyclic drug candidates?

  • Methodological Answer : The compound serves as a precursor to spiroazetidines/pyrrolidines via:
  • Ring Expansion : Photocatalyzed [2+2] cycloadditions.
  • Biological Evaluation : Spiro derivatives show enhanced GPCR binding (e.g., calcium-sensing receptor modulation) compared to non-cyclic analogs .
    In vitro assays (e.g., calcium flux measurements) validate target engagement .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer :
  • Temperature : 2–8°C in amber vials to prevent light-induced ester hydrolysis.
  • Humidity Control : Desiccants (e.g., silica gel) mitigate moisture absorption.
  • Solubility : Store in anhydrous ethanol or DMSO for long-term stability (>12 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(aminomethyl)cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.